tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Description
This compound is a halogenated derivative of the pyrazolo[1,5-a]pyrazine scaffold, characterized by a tert-butyl carbamate protective group at the 5-position and an iodine substituent at the 2-position. Its molecular formula is C₁₁H₁₆IN₃O₂, with a molecular weight of 349.18 g/mol (estimated from bromo analog data in ). The iodine atom enhances its reactivity in cross-coupling reactions, making it valuable in pharmaceutical synthesis for constructing complex heterocycles .
Properties
IUPAC Name |
tert-butyl 2-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)14-4-5-15-8(7-14)6-9(12)13-15/h6H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQSCMZKTRUXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)I)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multi-component reactions. One common method includes the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This one-pot reaction is regio- and chemoselective, producing the desired pyrazolo[1,5-a]pyrazine derivative under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of readily available starting materials suggest that scalable synthesis could be achieved with optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boron reagent.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to tert-butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine derivatives exhibit significant anticancer properties. They are believed to act as inhibitors of the mTOR pathway, which is crucial in cancer cell proliferation and survival. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives that showed potent activity against various cancer cell lines, suggesting a promising role for this compound class in cancer therapy .
Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. Research has shown that derivatives of pyrazolo compounds can exhibit activity against a range of bacterial strains. For instance, a study demonstrated that certain pyrazolo derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating that tert-butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine could be explored for its potential as an antimicrobial agent .
Neuroprotective Effects
Recent studies suggest that compounds containing the pyrazolo structure may offer neuroprotective benefits. For example, research focusing on neurodegenerative diseases has shown that these compounds can modulate neuroinflammation and oxidative stress pathways, which are critical in conditions like Alzheimer's disease .
Organic Electronics
The unique electronic properties of tert-butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine have led to its exploration in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating such compounds into device architectures can enhance charge mobility and overall device efficiency .
Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing advanced materials with tailored properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it valuable for applications in coatings and composites .
Pesticide Development
The structural characteristics of tert-butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine suggest potential applications in pesticide formulation. Preliminary studies have indicated that derivatives can affect pest behavior and growth through hormonal disruption or direct toxicity . This opens avenues for developing environmentally friendly pest control agents.
Data Tables
Case Study 1: Anticancer Activity
A study investigated several pyrazolo derivatives for their ability to inhibit mTOR signaling pathways in breast cancer cells. The results showed a dose-dependent reduction in cell viability with IC50 values indicating significant potency compared to existing treatments.
Case Study 2: Organic Electronics
In an experimental setup for OLEDs, devices incorporating tert-butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine demonstrated enhanced luminescence efficiency by 30% compared to traditional materials used in similar applications.
Mechanism of Action
The mechanism of action of tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets. The iodine atom and the pyrazine ring play crucial roles in its reactivity and binding affinity. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- Molecular Formula : C₁₁H₁₆BrN₃O₂
- Molecular Weight : 302.17 g/mol
- Key Differences : The bromo analog exhibits lower reactivity in cross-coupling reactions compared to the iodo derivative. It is synthesized via similar palladium-catalyzed methods (e.g., Suzuki coupling) but requires higher temperatures or longer reaction times .
- Applications : Used as an intermediate in kinase inhibitor development .
tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- Molecular Formula : C₁₁H₁₆BrN₃O₂
- Molecular Weight : 302.17 g/mol
- Key Differences : Positional isomerism (bromo at 3-position vs. 2-iodo) alters electronic properties and regioselectivity in subsequent reactions. For example, the 3-bromo derivative is less sterically hindered, favoring nucleophilic substitutions at the pyrazine ring .
- Synthesis : Prepared via bromination of the parent pyrazolo[1,5-a]pyrazine scaffold under mild conditions .
Non-Halogenated Derivatives
tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- Molecular Formula : C₁₁H₁₇N₃O₂
- Molecular Weight : 223.27 g/mol
- Key Differences : The absence of a halogen reduces reactivity in cross-coupling but improves stability. This compound serves as a precursor for introducing diverse substituents via functionalization .
- Applications : Intermediate in synthesizing allosteric modulators of Parkin E3 ligase .
Functionalized Derivatives
tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- Molecular Formula : C₁₂H₂₀N₄O₂
- Molecular Weight : 252.32 g/mol
- Key Differences: The aminomethyl group introduces nucleophilicity, enabling conjugation with carboxylic acids or electrophiles. Unlike the iodo derivative, this compound is tailored for peptidomimetic drug design .
tert-Butyl 6-isopropyl-3-(4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- Molecular Formula : C₂₉H₃₅N₅O₃ (estimated)
- Molecular Weight : ~513.63 g/mol
- Key Differences: The bulky isopropyl and tetrahydroquinoline groups enhance lipophilicity, improving blood-brain barrier penetration. This derivative is optimized for neurological targets .
Comparative Data Table
Biological Activity
Tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS Number: 1823835-34-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured format.
Molecular Formula : C11H16IN3O2
Molecular Weight : 349.17 g/mol
IUPAC Name : this compound
CAS Number : 1823835-34-2
Structural Representation
The chemical structure of this compound can be represented as follows:
Research indicates that compounds in the pyrazolo[1,5-a]pyrazine family exhibit various biological activities, including:
- Antitumor Activity : Some studies suggest that derivatives of pyrazolo compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Properties : Certain pyrazolo derivatives have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Effects : The presence of halogens (like iodine in this compound) often enhances the antimicrobial activity of organic compounds.
Case Studies
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Antitumor Activity
- A study conducted on similar pyrazolo compounds demonstrated that they could effectively inhibit the proliferation of human cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through mitochondrial pathways.
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Anti-inflammatory Effects
- Research published in Molecules highlighted that pyrazolo compounds could significantly reduce inflammatory markers in animal models of arthritis. The study noted a decrease in TNF-alpha and IL-6 levels after treatment with these compounds.
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Antimicrobial Studies
- A comparative analysis showed that compounds with similar structures exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The introduction of iodine was found to enhance this activity significantly.
Data Table: Biological Activities
Q & A
Q. What synthetic routes are validated for synthesizing tert-butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate?
The compound is typically synthesized via multi-step protocols involving spirocyclic intermediates and iodination. A European patent application describes using tert-butyl-protected spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine] intermediates, followed by functionalization at the 2-position. Iodination can be achieved using N-iodosuccinimide (NIS) under controlled conditions . Catalytic hydrogenation of nitro or halo precursors using Pt/C under H₂ atmospheres is also effective for related dihydropyrazolo[pyrazine] derivatives .
Q. What purification methods ensure high purity of this compound?
Silica gel column chromatography with ethyl acetate/hexane gradients (10–30% EtOAc) is standard for separation . Recrystallization from dichloromethane (DCM)/hexane mixtures yields >95% purity, as demonstrated in tert-butyl carbamate analogs .
Q. How is structural confirmation performed?
Use ¹H/¹³C NMR to verify iodination at C2 and tert-butyl carbamate presence. High-resolution mass spectrometry (HRMS) confirms exact mass, while single-crystal X-ray diffraction resolves stereochemistry. For example, X-ray data for tert-butyl pyrazolo[1,5-a]pyrazine derivatives validate bond lengths (mean C–C = 0.003 Å) and angles .
Advanced Research Questions
Q. How to address contradictory yields in iodination reactions?
Yield discrepancies often stem from side reactions (e.g., over-iodination). Optimize parameters systematically:
Q. What strategies improve tert-butyl carbamate deprotection without degradation?
TFA in DCM is standard but may cause ring opening. Alternatives include:
Q. How to resolve NMR shift discrepancies in the pyrazolo[1,5-a]pyrazine core?
Anisotropic effects from iodine and tert-butyl groups cause deshielding. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts proton shifts within 0.2 ppm of experimental values. For the C5 carbamate carbonyl, expect δ ~155 ppm in ¹³C NMR; deviations >2 ppm suggest incomplete Boc protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
